

# AZD1390 vs. Standard of Care in Glioblastoma: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational ATM kinase inhibitor, **AZD1390**, with the current standard-of-care treatments for glioblastoma (GBM). The information is supported by available preclinical and clinical data to offer a comprehensive overview for research and development professionals.

## **Executive Summary**

Glioblastoma remains one of the most challenging cancers to treat, with a median overall survival of approximately 15 months despite a multimodal standard of care that has remained largely unchanged for nearly two decades.[1][2][3] This standard, known as the Stupp protocol, consists of maximal surgical resection followed by concurrent radiation therapy and the alkylating agent temozolomide (TMZ), and then adjuvant TMZ.[4][5] **AZD1390** is a novel, potent, and brain-penetrant inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response pathway.[1][6] By inhibiting ATM, **AZD1390** is designed to sensitize GBM cells to the DNA-damaging effects of radiation therapy.[7][8] Currently, in Phase I clinical trials, **AZD1390** in combination with radiation has shown a manageable safety profile and encouraging preliminary efficacy in patients with both newly diagnosed and recurrent GBM.[7][9][10] This guide will delve into the mechanisms of action, available efficacy and safety data, and the experimental protocols behind these treatments.

## **Mechanisms of Action**







The therapeutic strategies for GBM target the tumor's ability to repair DNA damage.

**AZD1390**: As an ATM kinase inhibitor, **AZD1390** blocks the signaling cascade that repairs DNA double-strand breaks induced by ionizing radiation.[7][8] This leads to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. A key feature of **AZD1390** is its ability to cross the blood-brain barrier, allowing it to reach the tumor in effective concentrations.[1][6]

#### Standard of Care:

- Radiation Therapy: This is a cornerstone of GBM treatment and works by inducing DNA double-strand breaks in cancer cells.[7]
- Temozolomide (TMZ): An oral alkylating agent that adds a methyl group to DNA, primarily at
  the O6 position of guanine. This methylation leads to DNA damage and triggers cell death.
  [11] The efficacy of TMZ is significantly influenced by the methylation status of the O6methylguanine-DNA methyltransferase (MGMT) gene promoter. A methylated MGMT
  promoter leads to reduced expression of the MGMT DNA repair enzyme, rendering the tumor
  more sensitive to TMZ.

Signaling Pathway of **AZD1390** in Combination with Radiation Therapy





Click to download full resolution via product page

Caption: **AZD1390** inhibits ATM kinase, preventing the repair of radiation-induced DNA double-strand breaks and promoting apoptosis.

## **Comparative Efficacy Data**

Direct comparative efficacy data from a randomized, controlled trial of **AZD1390** versus the Stupp protocol is not yet available. The following tables present a summary of the available



data from separate clinical trials.

Table 1: Efficacy in Newly Diagnosed GBM

| Treatment<br>Regimen                   | Trial/Study                                                 | Median Overall<br>Survival (OS) | Median<br>Progression-<br>Free Survival<br>(PFS) | 2-Year Survival<br>Rate |
|----------------------------------------|-------------------------------------------------------------|---------------------------------|--------------------------------------------------|-------------------------|
| AZD1390 +<br>Radiation                 | Phase I<br>(NCT03423628)<br>- Arm C (MGMT-<br>unmethylated) | Data still<br>maturing          | Data still<br>maturing                           | Data still<br>maturing  |
| Stupp Protocol<br>(Radiation +<br>TMZ) | EORTC-NCIC<br>(Stupp et al.)                                | 14.6 months                     | 6.9 months                                       | 26.5%[12]               |
| Stupp Protocol<br>(Real-World)         | Retrospective<br>Study (2014-<br>2017)                      | 16.0 months                     | 6.7 months                                       | 30.7%[13]               |
| Stupp Protocol<br>(Real-World)         | Retrospective<br>Analysis (2020-<br>2022)                   | 21.91 months                    | 9.39 months                                      | 44.6%[14]               |

Table 2: Efficacy in Recurrent GBM

| Treatment Regimen          | Trial/Study                      | Median Overall Survival (OS) from start of treatment |
|----------------------------|----------------------------------|------------------------------------------------------|
| AZD1390 + Radiation        | Phase I (NCT03423628) - Arm<br>A | 12.7 months (95% CI, 10.7-18.9)[5][9]                |
| Standard of Care (Various) | -                                | 3 to 9 months[15]                                    |

## **Comparative Safety and Tolerability**



Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event               | AZD1390 + Radiation<br>(Phase I, Arms A & C)[5][9] | Standard of Care<br>(Radiation + TMZ) |
|-----------------------------|----------------------------------------------------|---------------------------------------|
| Fatigue                     | 51.3%                                              | Common                                |
| Nausea                      | 39.1%                                              | Common                                |
| Headache                    | 38.3%                                              | Common                                |
| Radiation Skin Injury       | More frequent in Arm C (longer radiation)          | Common                                |
| Myelosuppression            | -                                                  | Common (especially with TMZ)          |
| Creatinine Kinase Elevation | Dose-limiting toxicity in Arm A                    | Less common                           |

In the Phase I trial of **AZD1390**, most adverse events were low-grade, manageable, and reversible.[9] For patients receiving **AZD1390** with radiation, dose-limiting toxicities included skeletal muscle toxicity and radiation skin injury.[9]

# Experimental Protocols AZD1390 Preclinical Studies (Orthotopic Xenograft Models)

Objective: To evaluate the efficacy of **AZD1390** in combination with radiation in animal models of GBM.

#### Methodology:

- Human GBM cell lines (e.g., U251, GL261) are cultured and stereotactically implanted into the brains of immunodeficient mice.[6]
- Tumor growth is monitored using bioluminescence imaging or magnetic resonance imaging (MRI).
- Once tumors are established, mice are randomized into treatment groups: vehicle control,
   AZD1390 alone, radiation alone, and AZD1390 in combination with radiation.



- AZD1390 is administered orally at specified doses (e.g., 20 mg/kg).[6]
- Radiation is delivered to the tumor-bearing region of the brain in fractionated doses (e.g., 2
   Gy per day for 5 days).
- Endpoints include tumor growth inhibition and overall survival.

Preclinical Experimental Workflow



Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of **AZD1390** in orthotopic GBM mouse models.

## AZD1390 Phase I Clinical Trial (NCT03423628)

Objective: To assess the safety, tolerability, and maximum tolerated dose of **AZD1390** in combination with radiation therapy in patients with GBM.[9][16]

#### Methodology:

- Study Design: Open-label, multicenter, dose-escalation study with different arms for recurrent and newly diagnosed GBM.[5][16]
- Arm A (Recurrent GBM): Patients received escalating once-daily doses of AZD1390 with intensity-modulated radiation therapy (IMRT) at a total dose of 35 Gy in 10 fractions over 2 weeks.[5][8]
- Arm C (Newly Diagnosed, MGMT-unmethylated GBM): Patients received escalating once-daily doses of AZD1390 with IMRT at a total dose of 60 Gy in 30 fractions over 6 weeks.[5]
   [8]



- Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose.[9]
- Secondary Endpoints: Event-free survival, objective response rate, and overall survival.[9]

## **Standard of Care: The Stupp Protocol**

Objective: To evaluate the efficacy and safety of adding concurrent and adjuvant temozolomide to radiation therapy in patients with newly diagnosed GBM.

Methodology (based on the pivotal EORTC-NCIC trial):

- Patient Population: Adults with newly diagnosed, histologically confirmed GBM.
- Randomization: Patients were randomized to receive either radiation therapy alone or radiation therapy with concurrent and adjuvant temozolomide.
- Radiation Therapy: A total dose of 60 Gy was delivered in 30 fractions over 6 weeks.
- Concurrent Temozolomide: 75 mg/m² of body-surface area per day, 7 days a week from the first to the last day of radiotherapy.
- Adjuvant Temozolomide: Four weeks after the completion of radiotherapy, patients received up to six cycles of temozolomide at a dose of 150 to 200 mg/m² for 5 days during each 28day cycle.
- · Primary Endpoint: Overall survival.

## Conclusion

AZD1390, as a brain-penetrant ATM kinase inhibitor, represents a promising strategy to enhance the efficacy of radiation therapy in GBM. Early clinical data suggest a manageable safety profile and encouraging preliminary efficacy, particularly in the challenging setting of recurrent disease. However, it is crucial to note that a direct comparison with the established Stupp protocol is not yet available. The ongoing and future clinical trials will be essential to determine the precise role of AZD1D1390 in the treatment landscape of glioblastoma. For now, the Stupp protocol remains the cornerstone of first-line therapy for most patients with newly diagnosed GBM. Researchers and clinicians will be keenly watching the maturation of data from the AZD1390 clinical development program.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Glioblastoma: Clinical Presentation, Multidisciplinary Management, and Long-Term Outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. CTIM-16. SAFETY AND PRELIMINARY EFFICACY OF AZD1390 + RADIATION THERAPY FOR GLIOBLASTOMA PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. aacr.org [aacr.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. cancernetwork.com [cancernetwork.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Bacteria on the Brain Life Sciences | Weizmann Wonder Wander News, Features and Discoveries [wis-wander.weizmann.ac.il]
- 12. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models [mdpi.com]
- 13. Real-World Evidence in Glioblastoma: Stupp's Regimen After a Decade PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating treatment outcome of Glioblastoma with Stupp's regimen: an experienced in single Institute Nguyen Chinese Clinical Oncology [cco.amegroups.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]



• To cite this document: BenchChem. [AZD1390 vs. Standard of Care in Glioblastoma: A Head-to-Head Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#head-to-head-comparison-of-azd1390-with-standard-of-care-gbm-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com